3,3,4-Trimethylpentanol

Description

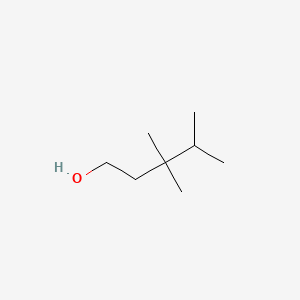

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18O |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

3,3,4-trimethylpentan-1-ol |

InChI |

InChI=1S/C8H18O/c1-7(2)8(3,4)5-6-9/h7,9H,5-6H2,1-4H3 |

InChI Key |

OIPMJJVCOSACDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)CCO |

Origin of Product |

United States |

Grignard Reaction Pathway Optimization

A plausible and direct route to 3,3,4-trimethylpentanol is the nucleophilic addition of an isopropyl Grignard reagent to 3,3-dimethylbutanal. The core challenge in this reaction is overcoming the steric hindrance presented by both the branched Grignard reagent and the α-branched aldehyde. Side reactions, such as enolization of the aldehyde and reduction of the carbonyl group, can significantly lower the yield of the desired tertiary alcohol. organic-chemistry.org

Optimization of this pathway involves careful control over several key parameters:

Solvent: The choice of solvent is crucial as it influences the solubility and reactivity of the Grignard reagent through the Schlenk equilibrium. uni-graz.atacs.org Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (DEE) are commonly used to stabilize the organomagnesium species. numberanalytics.com THF is often preferred as its higher Lewis basicity can create fewer aggregates, potentially increasing reactivity. uni-graz.at

Temperature: Grignard reactions are typically conducted at low to moderate temperatures (0°C to reflux) to control the reaction rate and minimize side reactions. numberanalytics.com For sterically hindered substrates, precise temperature control is necessary to balance the rate of the desired addition against competing pathways like reduction. organic-chemistry.org

Additives: The addition of certain metal salts can significantly enhance the reactivity and selectivity of Grignard reagents. Cerium(III) chloride (CeCl₃) is known to increase the rate of 1,2-addition to carbonyls, while zinc(II) chloride (ZnCl₂) can be used to generate more reactive organozinc species in situ, improving yields even with less reactive substrates. uni-graz.atrsc.org The use of lithium chloride (LiCl) to form "Turbo Grignard" reagents can also increase reaction rates and efficiency. wikipedia.org

Reagent Stoichiometry: Using an excess of the Grignard reagent can help drive the reaction to completion. However, for hindered ketones, this can sometimes increase the proportion of reduction byproducts. organic-chemistry.org

The following table summarizes the influence of various parameters on the yield of sterically hindered alcohols via Grignard reactions.

Table 1: Optimization of Grignard Reaction for Sterically Hindered Alcohol Synthesis

| Parameter | Condition A | Condition B | Expected Outcome for this compound Synthesis | Rationale |

|---|---|---|---|---|

| Solvent | Diethyl Ether (DEE) | Tetrahydrofuran (THF) | Higher yield in THF | THF's higher Lewis basicity stabilizes the Grignard reagent and can enhance nucleophilicity. uni-graz.atnumberanalytics.com |

| Temperature | 35 °C (Refluxing DEE) | 0 °C to Room Temp | Higher selectivity at lower temperatures | Lower temperatures minimize side reactions like enolization and reduction, which are common with hindered substrates. organic-chemistry.orgnumberanalytics.com |

| Additive | None | ZnCl₂ or LiCl | Significantly improved yield | Additives like ZnCl₂ and LiCl form more reactive organometallic species (organozincates or "Turbo Grignards") that are more effective with hindered substrates. rsc.orgwikipedia.org |

| Grignard Reagent | Isopropylmagnesium Bromide | Isopropylmagnesium Chloride | Chloride may offer different reactivity/solubility | The halide influences the Schlenk equilibrium; chloride is a common choice for commercially available reagents. uni-graz.atwikipedia.org |

Hydroformylation Hydrogenation Pathway Optimization

An alternative industrial route involves the hydroformylation of a suitable branched alkene, such as 3,3,4-trimethyl-1-pentene, followed by the hydrogenation of the resulting aldehyde mixture to produce 3,3,4-trimethylpentanol. The primary challenge in this sequence is controlling the regioselectivity of the hydroformylation step. For unfunctionalized terminal alkenes, most catalysts favor the formation of the linear aldehyde over the branched isomer. rsc.orguva.nl Achieving high selectivity for the branched aldehyde required for this compound synthesis is a significant focus of catalyst development. scispace.com

Hydroformylation Step Optimization:

The hydroformylation reaction converts an alkene into an aldehyde using synthesis gas (a mixture of CO and H₂). numberanalytics.com Key parameters for optimization include:

Catalyst System: While cobalt catalysts are used industrially, rhodium-based catalysts offer much higher activity and operate under milder conditions. numberanalytics.comacs.org For branched alkene hydroformylation, specialized rhodium catalysts with bulky phosphine (B1218219) or phosphite (B83602) ligands are employed to influence regioselectivity. rsc.orgacs.org Encapsulated rhodium catalysts have shown remarkable selectivity for branched aldehydes by creating a confined reaction space. rsc.orguva.nl

Ligand Design: The steric and electronic properties of ligands coordinated to the metal center are paramount. numberanalytics.com Bulky diphosphine ligands can favor the formation of branched products from internal alkenes and can increase the branched-to-linear ratio for terminal alkenes. acs.org

Reaction Conditions (Pressure and Temperature): Syngas pressure and the H₂/CO ratio are critical. Higher CO partial pressure can sometimes inhibit the catalyst but may also influence selectivity. redalyc.org Temperature affects both the reaction rate and the potential for side reactions like alkene isomerization and hydrogenation. acs.org For the hydroformylation of diisobutylene (a related C8 alkene), temperatures of 90-120°C and pressures of 2-4 MPa are often employed. google.com

Solvent: The choice of solvent can impact catalyst stability and selectivity. Biphasic systems (e.g., organic solvent/water) have been developed to facilitate catalyst recovery, though this can affect performance. redalyc.orgacs.org

Hydrogenation Step:

The subsequent hydrogenation of the branched aldehyde to this compound is a more straightforward and well-established process. aablocks.com This is typically carried out as a separate step using catalysts like copper-zinc oxide or Raney nickel under hydrogen pressure. rsc.org Separating the two steps prevents the undesired hydrogenation of the starting alkene during the hydroformylation phase. rsc.org

The following table outlines key parameters for optimizing the hydroformylation of a branched alkene to favor the desired branched aldehyde intermediate.

Table 2: Optimization of Hydroformylation for Branched Aldehyde Synthesis

| Parameter | Condition A | Condition B | Expected Outcome for 3,3,4-Trimethylpentanal Synthesis | Rationale |

|---|---|---|---|---|

| Catalyst Metal | Cobalt (e.g., HCo(CO)₄) | Rhodium (e.g., Rh(acac)(CO)₂) | Higher activity and milder conditions with Rhodium | Rhodium catalysts are hundreds of times more active than cobalt, allowing for lower pressures and temperatures. acs.org |

| Ligand | Standard Phosphine (e.g., PPh₃) | Bulky/Encapsulating Ligand | Higher branched-to-linear (b:l) ratio | Steric hindrance from bulky ligands or confinement within a catalyst cage favors the formation of the more compact branched transition state. rsc.orguva.nlacs.org |

| CO/H₂ Ratio | 1:1 | 3:1 | Potentially reduced conversion but may affect selectivity | A higher CO pressure can inhibit the catalyst but is sometimes necessary to maintain catalyst stability and can influence the regioselectivity. redalyc.org |

| Temperature | 140-150 °C | 90-120 °C | Improved selectivity and reduced side reactions | Lower temperatures, enabled by more active catalysts, can minimize alkene isomerization, which would lead to a mixture of aldehyde products. acs.orggoogle.com |

| Pressure | >10 MPa | 2-5 MPa | Safer, more economical process | Highly active rhodium-based catalysts allow for significantly lower operating pressures compared to traditional cobalt systems. google.comrsc.org |

Sufficient information to generate a detailed, scientifically accurate article focusing solely on the chemical compound “this compound” is not available in the public domain.

The name "this compound" is ambiguous as it lacks a locant to specify the position of the hydroxyl (-OH) group on the pentane (B18724) backbone. Standard chemical nomenclature requires a number to indicate which carbon atom the hydroxyl group is attached to (e.g., 3,3,4-trimethylpentan-1-ol or 3,3,4-trimethylpentan-2-ol).

Extensive searches for spectroscopic data (NMR, IR, Raman) for "this compound" and its potential specific isomers, such as 3,3,4-trimethylpentan-1-ol, did not yield the detailed experimental findings required to populate the sections and subsections of the requested outline. While data exists for other isomers like 3,3,4-trimethylpentan-2-ol nih.govstenutz.eu and various other trimethylpentanol isomers spectrabase.comnist.govchemicalbook.comnih.govnist.govnih.gov, using this information would be scientifically inaccurate and would not adhere to the strict focus on the specified compound.

Due to the lack of specific, verifiable research findings and spectroscopic data for "this compound," it is not possible to construct the in-depth, authoritative article as requested.

In Depth Spectroscopic Characterization and Conformational Analysis of 3,3,4 Trimethylpentanol

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For 3,3,4-trimethylpentanol, electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation pathways that are instrumental in its identification and differentiation from its isomers.

Upon entering the mass spectrometer, the this compound molecule is subjected to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, more stable charged fragments. The mass-to-charge ratio (m/z) of these fragments is detected, generating a mass spectrum that serves as a molecular fingerprint.

The fragmentation of branched alcohols like this compound is primarily driven by the cleavage of C-C bonds adjacent to the oxygen atom and at points of branching. A significant fragmentation pathway involves the alpha-cleavage, which is the breaking of the bond between the first and second carbon atoms from the hydroxyl group, although this is less prominent in straight-chain primary alcohols. For this compound, the most notable fragmentations occur around the highly substituted tertiary and quaternary carbon centers.

A key fragmentation process is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common feature for alcohols. Another prominent fragmentation is the loss of a butyl radical, specifically a tert-butyl radical (•C(CH₃)₃, 57 Da), resulting from cleavage at the C3-C4 bond. This cleavage is particularly favored due to the formation of the stable tert-butyl radical and a resonance-stabilized carbocation. The subsequent loss of an ethyl group is also observed.

The resulting mass spectrum is a plot of relative ion abundance against m/z values. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment formed. For this compound, the peak corresponding to the loss of the tert-butyl group is often very significant. These distinct fragmentation patterns are crucial for differentiating this compound from its structural isomers, which would exhibit different fragmentation pathways due to their unique atomic arrangements.

Table 1: Characteristic Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 144 | [C₉H₂₀O]+• | Molecular Ion (M+•) |

| 126 | [C₉H₁₈]+• | Loss of H₂O (Water) |

| 87 | [C₅H₁₁O]+ | Cleavage of the C3-C4 bond (Loss of •C₄H₉) |

| 71 | [C₅H₁₁]+ | Loss of •CH₂OH from the m/z 102 fragment |

| 57 | [C₄H₉]+ | tert-Butyl cation |

| 43 | [C₃H₇]+ | Isopropyl cation |

Note: The relative intensities of these peaks can vary depending on the specific conditions of the mass spectrometer.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (If Applicable)

The applicability of chiroptical spectroscopy to a molecule is contingent upon the presence of chirality. The this compound molecule possesses a chiral center at the C4 carbon atom, which is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), a tert-butyl group (-C(CH₃)₃), and a -CH₂(CH₂)OH group. Consequently, this compound exists as a pair of enantiomers, (R)-3,3,4-trimethylpentanol and (S)-3,3,4-trimethylpentanol. This chirality makes chiroptical techniques essential for its full stereochemical characterization.

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are invaluable for determining the enantiomeric excess (e.e.) and the absolute configuration of chiral compounds.

The determination of enantiomeric excess, which quantifies the purity of one enantiomer in a mixture, is often achieved by measuring the specific rotation of the sample using a polarimeter. The observed optical rotation is directly proportional to the concentration of the chiral substance and the e.e. By comparing the sample's specific rotation to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

Determining the absolute configuration (i.e., the R or S designation) is a more complex endeavor. While empirical rules like the Octant Rule can sometimes be applied to predict the sign of the Cotton effect in ORD/CD spectra, experimental confirmation often requires comparison with a standard of known absolute configuration or through sophisticated quantum chemical calculations. These calculations can predict the chiroptical properties (e.g., the CD spectrum) for a given enantiomer, and by matching the calculated spectrum with the experimental one, the absolute configuration of the sample can be assigned.

Another powerful approach involves the derivatization of the alcohol with a chiral auxiliary, which can amplify the chiroptical response or facilitate analysis by other techniques like NMR spectroscopy (e.g., using Mosher's acid). For this compound, such methods would be necessary to unequivocally assign the absolute configuration of a given enantiomerically enriched sample.

Table 2: Chiroptical Properties and Methods for this compound

| Property / Method | Description | Application to this compound |

| Chirality | Presence of a stereocenter at the C4 position. | The molecule exists as (R) and (S) enantiomers. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Used to determine the specific rotation and calculate enantiomeric excess (e.e.). |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | The sign and magnitude of the Cotton effect can help in assigning absolute configuration, often aided by computational analysis. |

| Chiral Derivatization | Reaction with a chiral agent (e.g., Mosher's acid) to form diastereomers. | The resulting diastereomers can be distinguished by NMR or chromatography, allowing for the determination of e.e. and absolute configuration. |

Computational Chemistry and Theoretical Modeling of 3,3,4 Trimethylpentanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for calculating molecular properties, offering a favorable balance between accuracy and computational cost. For 3,3,4-trimethylpentanol, DFT is instrumental in understanding its fundamental chemical nature. The central variable in DFT is the electron density, from which various electronic properties can be determined mdpi.com.

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements known as conformers. An exhaustive conformational search is a critical first step in its theoretical analysis. This process involves systematically rotating the molecule around its flexible bonds to identify all possible low-energy conformers.

Table 1: Illustrative Example of Conformational Analysis Results for this compound (Note: This table is a hypothetical representation of typical results from a DFT conformational analysis and is for illustrative purposes only.)

| Conformer ID | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conf-1 | 60 | 0.00 | 45.2 |

| Conf-2 | 180 | 0.55 | 25.1 |

| Conf-3 | -60 | 1.10 | 13.9 |

| Conf-4 | 90 | 2.50 | 3.5 |

This analysis reveals which geometries the molecule is most likely to adopt, which is crucial for understanding its reactivity and spectroscopic properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations can precisely determine the energies of these orbitals. For an alcohol like this compound, the HOMO is typically localized around the oxygen atom's lone pairs, while the LUMO is distributed over the sigma anti-bonding orbitals of the carbon-oxygen and carbon-carbon bonds.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: This table is a hypothetical representation of typical results from a DFT calculation.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.85 |

| LUMO | 1.52 |

| HOMO-LUMO Gap | 11.37 |

The size of this gap provides a quantitative measure of the molecule's stability hep.com.cn.

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to predict and understand intermolecular interactions. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP reveals the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the ESP surface would show a region of negative potential (typically colored red) around the highly electronegative oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack and its ability to act as a hydrogen bond donor. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction. The hydrocarbon framework would show relatively neutral potential (green). This analysis is fundamental for predicting how the molecule will interact with other reagents, solvents, or biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time aalto.fi.

For this compound, MD simulations can model its behavior in the liquid phase, revealing information about conformational dynamics, diffusion, and interactions with surrounding molecules. Studies on structurally similar molecules, such as 2,3,4-trimethylpentane (B165518), have utilized MD simulations to explore properties like molecular mobility nih.gov. These simulations often compare all-atom (AA) models, where every atom is explicitly represented, with coarse-grained (CG) models, where groups of atoms are simplified into single beads acs.orgacs.org. CG models allow for the simulation of larger systems over longer timescales but can sometimes introduce artifacts, such as artificially accelerated molecular mobility acs.org. Such studies are crucial for understanding the physical properties of branched alkanes and their derivatives in bulk liquid.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results and the structural elucidation of unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Quantum mechanical calculations can accurately predict NMR parameters like chemical shifts (δ) and spin-spin coupling constants (J). The most common method involves using DFT with the Gauge-Independent Atomic Orbital (GIAO) approach to calculate the nuclear magnetic shielding tensors for each atom faccts.de.

These absolute shielding values are not directly comparable to experimental data. To obtain chemical shifts, the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted from the shielding of the nuclei in the target molecule libretexts.org.

δ_i = σ_ref - σ_i

Accurate prediction requires careful selection of the DFT functional, basis set, and an appropriate molecular geometry, usually obtained from an optimization of the lowest energy conformer faccts.de. Comparing the computationally predicted spectrum with the experimental one serves as a powerful validation of the determined structure. While a specific computational NMR study for this compound is not documented in the searched literature, the methodology is robust and widely applied.

Table 3: Illustrative Comparison of Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes to demonstrate the validation process. Experimental values are typical for similar structures.)

| Proton Group | Calculated Chemical Shift (ppm) | Typical Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| -OH | 2.15 | 2.10 | +0.05 |

| -CH(OH)- | 3.60 | 3.55 | +0.05 |

| -CH(CH₃)- | 1.85 | 1.88 | -0.03 |

| -C(CH₃)₂- | 0.95 | 0.92 | +0.03 |

| -CH(CH₃)₂ | 0.90 | 0.88 | +0.02 |

Prediction of Vibrational Frequencies and Intensities

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are standard approaches for predicting the vibrational spectra (infrared and Raman) of molecules. heraproject.com These theoretical calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net For branched alcohols, the O-H stretching frequency is a key indicator of hydrogen bonding. researchgate.net The C-O stretching vibration is also a characteristic peak, with its position in the spectrum often indicating whether the alcohol is primary, secondary, or tertiary. spectroscopyonline.com

However, without specific studies on this compound, a data table of its calculated vibrational frequencies and their corresponding intensities cannot be compiled. Research on similar molecules, like 2,2,4-trimethylpentane, has utilized methods such as the B3LYP functional with a 6-311++G(d,p) basis set to achieve good agreement between calculated and experimental spectra. heraproject.com A similar approach would be necessary to generate reliable data for this compound.

UV-Visible Absorption Spectra Modeling and Excitation Analysis

The modeling of UV-Visible absorption spectra typically involves Time-Dependent Density Functional Theory (TD-DFT), which calculates the electronic excitation energies and oscillator strengths of a molecule. researchgate.netwhiterose.ac.uk These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For saturated alcohols like this compound, significant absorption is expected only in the far UV region, as they lack extensive chromophores. acs.org

The solvent environment can influence the absorption spectrum, an effect known as solvatochromism. acs.org Computational models can account for this by using approaches like the Polarizable Continuum Model (PCM) or more complex quantum mechanics/molecular mechanics (QM/MM) methods. acs.org While general principles suggest that the electronic transitions of this compound would be high-energy n→σ* and σ→σ* transitions, specific data from TD-DFT calculations are not available in the reviewed literature. Therefore, a data table detailing the calculated excitation energies, oscillator strengths, and major contributing orbitals for this compound cannot be generated.

Quantum Chemical Characterization of Reaction Transition States and Reaction Pathways

Quantum chemical methods are crucial for elucidating reaction mechanisms by identifying and characterizing the structures and energies of reactants, products, and transition states. researchgate.netnii.ac.jp For alcohols, a common and extensively studied reaction is acid-catalyzed dehydration. acs.orgacs.orgnsf.gov Computational studies on the dehydration of other alcohols, like ethanol (B145695) and butanol, have explored both stepwise (E1) and concerted (E2) mechanisms, often using DFT to map the potential energy surface and calculate activation barriers. acs.orgacs.org

These studies show that the stability of the intermediate carbocation is a key factor in E1 pathways, and the degree of substitution at the α-carbon significantly influences the reaction barrier. acs.org In the case of this compound, a tertiary alcohol, an E1 mechanism would likely be favored. However, without specific quantum chemical calculations for this molecule, the exact structures of transition states, their energies, and the preferred reaction pathways remain speculative. Detailed computational investigation would be required to provide a quantitative understanding of its reactivity.

Chemical Reactivity and Mechanistic Studies of 3,3,4 Trimethylpentanol

Oxidation Pathways and Product Distribution Analysis

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols such as 3,3,4-trimethylpentanol are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. chemistryviews.orgstudymind.co.uksavemyexams.com This resistance is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group. studymind.co.uksavemyexams.com Consequently, oxidation cannot proceed via the typical mechanism involving the formation of a carbon-oxygen double bond without the cleavage of a carbon-carbon bond, which requires harsh reaction conditions. chemistryviews.orgstudymind.co.uk

For this compound, the hydroxyl radical could abstract a hydrogen atom from one of the various C-H bonds in the molecule. The relative reactivity of these C-H bonds towards abstraction by OH radicals generally follows the order: tertiary > secondary > primary. The presence of the electron-withdrawing hydroxyl group can also influence the reactivity of adjacent C-H bonds. The initial radical formation would be followed by reaction with molecular oxygen to form a peroxy radical, which can then undergo further reactions.

Table 1: Potential Initial Sites of Hydrogen Abstraction by OH Radical on this compound

| Position of H-Abstraction | Type of C-H Bond | Resulting Alkyl Radical |

|---|---|---|

| C-2 | Secondary | 3,3,4-trimethyl-2-pentanol-2-yl radical |

| C-4 | Tertiary | 3,3,4-trimethyl-2-pentanol-4-yl radical |

This table is illustrative of potential reaction pathways and is not based on experimental product distribution data.

Given that the oxidation of tertiary alcohols like this compound under forcing conditions would likely proceed through radical or carbocationic intermediates involving C-C bond cleavage, the stereochemical information at the chiral centers (C-2 and C-4) would likely be lost. Reactions proceeding through planar intermediates would typically result in racemic or diastereomeric mixtures of products.

Reduction Reactions and Functional Group Transformations

The hydroxyl group of an alcohol is not typically a functional group that undergoes direct reduction. Reduction reactions of alcohols are uncommon as the hydroxyl group is a poor leaving group. Conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, would be necessary before a reduction (e.g., with a hydride reagent like lithium aluminum hydride) could be attempted to replace it with a hydrogen. However, such a sequence would be more synthetically elaborate than the direct deoxygenation of the corresponding ketone or aldehyde, which is not applicable here.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. jackwestin.com For nucleophilic substitution to occur, the hydroxyl group must first be protonated by an acid to form a good leaving group, water. jackwestin.comysu.edu Tertiary alcohols, such as this compound, readily undergo nucleophilic substitution via a unimolecular (SN1) mechanism due to the stability of the resulting tertiary carbocation. jackwestin.comysu.edusketchy.com The reaction rate is primarily dependent on the stability of this carbocation intermediate. jackwestin.com The significant steric hindrance around the tertiary carbon also favors the SN1 pathway over the bimolecular (SN2) pathway, which would require backside attack by the nucleophile. sketchy.comfiveable.me

The acid-catalyzed dehydration of tertiary alcohols is a classic example of an E1 (unimolecular elimination) reaction and typically occurs under milder conditions than the dehydration of primary or secondary alcohols. jove.comcsueastbay.edu The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation intermediate. jove.comperiodicchemistry.comyoutube.com A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form an alkene. jove.comperiodicchemistry.com

For this compound, the initial formation of the 3,3,4-trimethylpentan-2-yl carbocation could be followed by deprotonation from either C-1 or C-3. According to Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product, the removal of a proton from C-3 would be favored. periodicchemistry.comadichemistry.com

However, carbocation intermediates are prone to rearrangement to form more stable carbocations. csueastbay.eduperiodicchemistry.com In the case of the initially formed tertiary carbocation from this compound, a 1,2-hydride or 1,2-methyl shift could potentially occur, leading to a mixture of rearranged alkene products. The specific product distribution would depend on the relative activation energies for deprotonation versus rearrangement.

Table 2: Potential Products from Acid-Catalyzed Dehydration of this compound

| Product Name | Structure | Formation Pathway |

|---|---|---|

| 3,3,4-Trimethyl-1-pentene | Deprotonation from C-1 | |

| 3,4,4-Trimethyl-2-pentene | Deprotonation from C-3 (Zaitsev product) |

This table is illustrative of potential reaction pathways and is not based on experimental product distribution data.

The conversion of the hydroxyl group of this compound to a halogen can be achieved using hydrohalic acids (e.g., HBr, HCl). ysu.edu This reaction proceeds via an SN1 mechanism, involving the formation of the tertiary carbocation, which is then attacked by the halide nucleophile. ysu.educsueastbay.edu Given the steric hindrance, this is the expected pathway.

Alkylation of the hydroxyl group to form an ether would be challenging under typical Williamson ether synthesis conditions (deprotonation to an alkoxide followed by reaction with an alkyl halide) due to the steric hindrance around the oxygen atom, which would make the alkoxide a very strong, non-nucleophilic base, favoring elimination of the alkyl halide. Alternative methods, such as using a strong acid and a suitable alkene, could potentially lead to ether formation.

Esterification and Etherification Reactions for Derivative Synthesis

The chemical reactivity of this compound, a primary alcohol, is characterized by the transformations of its hydroxyl (-OH) group. Among the most significant of these are esterification and etherification reactions, which are fundamental for the synthesis of a wide array of chemical derivatives. The bulky trimethyl-substituted carbon chain introduces considerable steric hindrance around the reactive site, which influences the kinetics and conditions required for these transformations.

Esterification Reactions

Esterification of this compound is typically achieved through reaction with a carboxylic acid in the presence of an acid catalyst, a method known as Fischer-Speier esterification. scienceready.com.aulibretexts.org This equilibrium process necessitates specific conditions to favor the formation of the ester product.

Reaction Mechanism and Conditions

The Fischer esterification mechanism involves several key steps:

Protonation of the Carboxylic Acid: The acid catalyst (commonly concentrated sulfuric acid, H₂SO₄, or tosic acid, TsOH) protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comchemguide.co.uk This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of this compound attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk

Elimination of Water: The intermediate eliminates a molecule of water, and the carbonyl group is reformed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comchemguide.co.uk

Due to the reversible nature of the reaction, the equilibrium position is shifted toward the products by removing water as it forms, often by distillation or the use of a dehydrating agent like concentrated sulfuric acid. scienceready.com.au The significant steric bulk presented by the 3,3,4-trimethylpentyl group means that reaction rates are generally slower than for less hindered primary alcohols. Consequently, elevated temperatures (reflux conditions) and extended reaction times are often required to achieve satisfactory yields. scienceready.com.au

Representative Esterification Data

While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, the expected reaction pathway follows established principles. The table below illustrates a representative reaction.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | Acetic Acid | H₂SO₄ (conc.) | Reflux | 3,3,4-Trimethylpentyl acetate |

| This compound | Propanoic Acid | TsOH | Reflux, Water Removal | 3,3,4-Trimethylpentyl propanoate |

| This compound | Isobutyric Acid | H₂SO₄ (conc.) | Reflux | 3,3,4-Trimethylpentyl isobutyrate |

Etherification Reactions

The synthesis of ethers from this compound can be accomplished through several methods, most notably the Williamson ether synthesis. This method is particularly suitable for producing unsymmetrical ethers. libretexts.org

Reaction Mechanism and Conditions

The Williamson ether synthesis is a two-step process:

Alkoxide Formation: The alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding 3,3,4-trimethylpentoxide anion. This alkoxide is a potent nucleophile.

Nucleophilic Substitution: The alkoxide attacks an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction, displacing the halide and forming the ether. libretexts.org

For this reaction to be efficient, the alkyl halide must be sterically unhindered (ideally primary) to minimize competing elimination (E2) reactions. libretexts.org Given that this compound is a primary alcohol, its alkoxide is a suitable nucleophile for this synthesis.

An alternative method for ether synthesis is the alkoxymercuration-demercuration of an alkene with the alcohol. libretexts.org This pathway proceeds under milder, non-acidic and non-basic conditions and follows Markovnikov's regioselectivity. For instance, reacting an alkene with this compound in the presence of a mercury salt like mercury(II) trifluoroacetate, followed by demercuration with sodium borohydride, would yield an ether. libretexts.org

Representative Etherification Data

The following table outlines a typical Williamson ether synthesis starting from this compound.

| Reactant 1 | Reagent 2 | Reagent 3 | Solvent | Product |

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (B95107) (THF) | 1-Methoxy-3,3,4-trimethylpentane |

| This compound | Sodium Hydride (NaH) | Ethyl Bromide (CH₃CH₂Br) | Tetrahydrofuran (THF) | 1-Ethoxy-3,3,4-trimethylpentane |

Role As a Chemical Intermediate and Precursor in Advanced Organic Synthesis

Strategic Utilization in the Synthesis of Complex Organic Molecules

As a chemical intermediate, 3,3,4-trimethylpentanol serves as a precursor for more complex molecules primarily through reactions of its hydroxyl group. The synthesis of this alcohol can be achieved via the reduction of corresponding carboxylic acids or esters. For instance, 3,3,4-trimethylpentanoic acid or its ethyl ester can be reduced using strong reducing agents like lithium aluminum tetrahydride in a suitable solvent to yield this compound. lookchem.com

The primary alcohol functionality, although sterically hindered by the adjacent quaternary carbon and a tertiary carbon, allows for typical alcohol reactions such as oxidation and esterification. ontosight.ai

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under acidic catalysis to form esters. ontosight.ai These esters can be valuable in various applications, from fragrances to specialty lubricants. For example, the reaction of this compound with a carboxylic acid like 2-methylpropanoic acid would yield 3,3,4-trimethylpentyl 2-methylpropanoate, a complex ester molecule. ontosight.ai

Oxidation: Controlled oxidation of this compound can yield the corresponding aldehyde, 3,3,4-trimethylpentanal. ontosight.ainih.gov This aldehyde can then serve as an intermediate in further carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, to build even more complex molecular skeletons.

The bulky, branched structure of the trimethylpentyl group can impart specific physical properties, such as increased solubility in nonpolar solvents and thermal stability, to the molecules derived from it.

Table 1: Synthesis Routes to this compound

| Starting Material | Reagent(s) | Solvent | Product | Reference |

|---|---|---|---|---|

| 3,3,4-Trimethylpentanoic acid | Lithium aluminium tetrahydride | Diethyl ether | This compound | lookchem.com |

| Ethyl 3,3,4-trimethylpentanoate | Lithium aluminium tetrahydride | Tetrahydrofuran (B95107) | This compound | lookchem.com |

Development of Novel Materials through Functionalization and Polymerization (Focus on Research and Discovery)

The functionalization of this compound is the first step toward its incorporation into novel materials like polymers. By converting the hydroxyl group into a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206), the unique branched alkyl group can be appended to a polymer chain. This process would typically involve esterification with acryloyl chloride or methacryloyl chloride.

While specific research on the polymerization of this compound derivatives is not widely documented, the principles of polymer science suggest its potential. The resulting polymers, such as poly(3,3,4-trimethylpentyl methacrylate), would be expected to have distinct properties conferred by the bulky side chain. These properties could include a high glass transition temperature (Tg), good thermal stability, and specific solubility characteristics.

Research into related, highly-branched structures highlights the influence of such groups in materials science. For instance, an ionic liquid containing a bis(2,4,4-trimethylpentyl)phosphinate anion has been investigated as a medium for the free radical polymerization of methyl methacrylate (MMA). tennessee.edu This demonstrates that complex, branched alkyl groups are of interest in the development of advanced polymerization systems and new materials. The study of polymers derived from this compound remains an open area for research and discovery.

Precursor in Studies of Mechanistic Organic Chemistry

The highly branched and specific substitution pattern of the 3,3,4-trimethylpentyl skeleton makes it an interesting subject for studying reaction mechanisms, particularly those involving carbocation intermediates. libretexts.orglibretexts.org Carbocation rearrangements, such as hydride and alkyl shifts, are fundamental processes in organic chemistry that dictate product distributions in many reactions. libretexts.orgwizeprep.compressbooks.pub

A notable example that underscores the relevance of this structure is the acid-catalyzed dehydration of the isomeric alcohol, 2,2,4-trimethyl-3-pentanol. This reaction yields a complex mixture of isomeric alkenes, and its mechanism involves multiple carbocation rearrangement steps. stackexchange.comstackexchange.com The initial protonation of the alcohol and loss of water generates a secondary carbocation. This unstable intermediate rapidly rearranges to more stable tertiary carbocations via competing 1,2-hydride and 1,2-methide shifts. stackexchange.com

One of the minor products of this intricate reaction sequence is 3,3,4-trimethyl-1-pentene , which is formed in approximately 2% yield. stackexchange.com The formation of this specific alkene is mechanistically significant as it necessitates a methide shift followed by a subsequent hydride shift, leading to a rearranged carbocation that can only form the 3,3,4-trimethyl-1-pentene product upon deprotonation. stackexchange.com The study of this reaction provides valuable insight into the relative energies of different carbocation intermediates and the transition states that separate them.

Although solvolysis studies—a common method for investigating reaction mechanisms—have not been specifically reported for 3,3,4-trimethylpentyl derivatives like its tosylate, such a compound would be a valuable substrate. whiterose.ac.uk The solvolysis of a 3,3,4-trimethylpentyl tosylate would likely proceed through a carbocation intermediate, making it susceptible to rearrangements and providing a platform to study the influence of its unique steric and electronic environment on reaction rates and product outcomes. whiterose.ac.ukrsc.org

Table 2: Product Distribution from Acid-Catalyzed Dehydration of 2,2,4-Trimethyl-3-pentanol

| Alkene Product | Yield (%) | Reference |

|---|---|---|

| 2,3,4-Trimethyl-2-pentene | 29% | stackexchange.com |

| 2,4,4-Trimethyl-1-pentene | 24% | stackexchange.com |

| 2,4,4-Trimethyl-2-pentene | 24% | stackexchange.com |

| 2,3,4-Trimethyl-1-pentene | 18% | stackexchange.com |

| 2-Isopropyl-3-methyl-1-butene | 3% | stackexchange.com |

| 3,3,4-Trimethyl-1-pentene | 2% | stackexchange.com |

Future Research Directions and Unaddressed Scientific Inquiries

Exploration of Unconventional Synthetic Methodologies for Enantiopure 3,3,4-Trimethylpentanol

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. For a chiral alcohol like this compound, developing methods to produce it in an enantiomerically pure form is a significant and valuable challenge.

Future research should focus on moving beyond traditional chemical resolutions and exploring more elegant and sustainable "unconventional" approaches. One promising avenue is the use of biocatalysis. Enzymes, such as those found in baker's yeast (Saccharomyces cerevisiae) or plant-based reagents like carrot roots (Daucus carota), have demonstrated remarkable success in the stereoselective reduction of ketones to chiral alcohols. nih.gov Investigating the potential of various microorganisms and isolated enzymes to asymmetrically reduce a suitable ketone precursor to (R)- or (S)-3,3,4-trimethylpentanol could lead to highly efficient and environmentally benign synthetic routes. nih.govmdpi.com

Another area ripe for exploration is the application of asymmetric transfer hydrogenation. This technique, which often utilizes ruthenium-based catalysts with chiral ligands, offers a powerful and operationally simple method for the enantioselective synthesis of chiral alcohols. acs.org The development of a catalytic system tailored for the sterically hindered environment around the carbonyl group in a precursor to this compound would be a significant advancement. encyclopedia.pubnih.gov

Furthermore, dynamic kinetic resolution (DKR) presents a sophisticated strategy. This method combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. encyclopedia.pubub.edu Designing a DKR process for a derivative of this compound, perhaps involving a lipase (B570770) for the resolution step and a compatible racemization catalyst, would be a novel and impactful undertaking.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules, saving significant time and resources in the laboratory. acs.orgescholarship.org For this compound, the refinement of computational models can provide valuable insights that are difficult to obtain through experimentation alone.

Future research should focus on leveraging quantum chemical methods, such as Density Functional Theory (DFT), to build highly accurate predictive models for this specific alcohol. researchgate.net These models can be used to calculate a range of properties, including thermodynamic data (heat of formation), spectroscopic signatures (NMR and IR spectra), and physicochemical properties like lipophilicity (logP). researchgate.netmdpi.comnih.gov Comparing these predicted values with experimentally determined data is crucial for validating and refining the computational models. researchgate.net

Moreover, molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound and its interactions in different solvent environments. acs.orgaip.org Understanding how this sterically hindered alcohol interacts with itself and with other molecules is key to predicting its behavior in various applications. Force fields, the empirical potential energy functions used in MD simulations, can be specifically parameterized or validated for this class of branched alcohols to improve the accuracy of these simulations. aip.orgbohrium.com Machine learning approaches are also emerging as a powerful tool to enhance the accuracy of predictions from DFT and other computational methods, potentially reaching "quantum chemical accuracy." nih.gov

| Computational Method | Research Goal for this compound | Potential Impact |

| Density Functional Theory (DFT) | Accurate prediction of spectroscopic (NMR, IR), thermodynamic, and electronic properties. | Guidance for experimental characterization and understanding of reactivity. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Investigation of conformational preferences and intermolecular interactions in various media. | Prediction of physical properties like viscosity, diffusion, and solvation free energies. acs.orgaip.org |

| Machine Learning (ML) Augmented Models | Achieving high-accuracy energy and property predictions from DFT data. | Accelerating the discovery and design of new applications for this compound. nih.gov |

Discovery of Novel Reactivity Patterns under Extreme Conditions

The reactivity of alcohols is well-documented under standard conditions, typically involving nucleophilic substitution, elimination, oxidation, and esterification. chemistry.coachmsu.edu However, the behavior of a sterically hindered tertiary alcohol like this compound under extreme conditions (high pressure, high temperature, or in the presence of highly reactive species) is largely unexplored.

Future investigations could explore the chemistry of this compound under high pressure. High-pressure studies can alter reaction kinetics and equilibria, potentially leading to the formation of novel products. nih.govresearchgate.net For instance, monitoring the dehydration or other reactions of this alcohol in a diamond-anvil cell using in-situ spectroscopy could reveal pressure-induced changes in reaction pathways. nih.gov

The reaction of this compound with atmospheric oxidants, such as hydroxyl radicals or chlorine atoms, is another area of interest, particularly for understanding its environmental fate. Studies on structurally similar compounds, like 2,4,4-trimethyl-1-pentanol, have shown that such reactions can lead to the formation of various carbonyl compounds. copernicus.org A detailed kinetic and mechanistic study of the atmospheric degradation of this compound would provide valuable data.

Furthermore, subjecting this compound to conditions that could favor carbocationic rearrangements, such as treatment with superacids, might lead to interesting and unexpected skeletal transformations, given the highly branched nature of the carbon framework. pressbooks.pub

Synergistic Studies Combining Synthetic, Spectroscopic, and Computational Approaches

The most profound understanding of this compound will emerge from research that synergistically combines synthetic, spectroscopic, and computational approaches. acs.orgresearchgate.netbohrium.com This integrated strategy allows for a continuous feedback loop where each discipline informs and guides the others.

For example, a project aimed at developing a new catalyst for the synthesis of higher alcohols could utilize computational modeling to design potential catalyst structures. chinesechemsoc.orgchinesechemsoc.org The most promising candidates would then be synthesized and their performance evaluated in the laboratory. acs.org In-situ spectroscopic techniques would be employed during these catalytic tests to monitor the reaction in real-time, providing crucial data on reaction rates and potential deactivation pathways. bohrium.com The experimental results would then be used to refine the computational models, leading to a more accurate understanding of the catalyst's structure-activity relationship and paving the way for the design of even better catalysts. acs.orgchinesechemsoc.org

Similarly, when exploring the enantioselective synthesis of this compound, DFT calculations could be used to model the transition states of the catalyzed reaction, helping to explain the origin of the observed enantioselectivity. acs.org This interplay between experiment and computation is a powerful paradigm for modern chemical research. acs.orgbohrium.com

Q & A

Q. What are the key physicochemical properties of 3,3,4-Trimethylpentanol critical for experimental design?

Understanding physicochemical properties is foundational for designing experiments involving solvents, reagents, or reaction optimization. Key properties include:

- Boiling Point : ~115–119°C (varies by isomer) .

- Density : ~0.812–0.815 g/cm³ at 20°C .

- Flash Point : ~38°C, classifying it as flammable .

- Solubility : Likely low in water (common for branched alcohols) but miscible with organic solvents.

Methodological Insight : Use gas chromatography (GC) to verify purity (>98% as per commercial standards) . Differential scanning calorimetry (DSC) can confirm thermal stability during reactions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety measures are critical due to flammability and health hazards:

- Ventilation : Use fume hoods to avoid vapor inhalation .

- PPE : Wear chemical goggles, nitrile gloves, and flame-resistant lab coats .

- Static Control : Ground equipment to prevent ignition .

- Storage : Keep in original containers in cool, ventilated areas away from acids/bases .

Methodological Insight : Conduct a risk assessment using Safety Data Sheets (SDS) to identify incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

Discrepancies in properties like boiling points (e.g., 475.2 K reported in one study vs. ~388 K in others ) may stem from isomer variability or measurement techniques.

Q. Methodological Insight :

Q. What strategies optimize the synthesis of this compound derivatives while ensuring stability?

Branched alcohols often face challenges in regioselective reactions. Key considerations:

- Catalyst Selection : Use acid catalysts (e.g., H₂SO₄) for esterification but avoid prolonged exposure to prevent dehydration .

- Temperature Control : Maintain <100°C to prevent decomposition .

- Inert Atmosphere : Use nitrogen to mitigate oxidation .

Methodological Insight : Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using mass spectrometry (MS) .

Q. How can researchers mitigate experimental artifacts when studying this compound’s reactivity?

Common artifacts include:

- Impurity Interference : Trace water or acids may catalyze unintended side reactions.

- Isomerization : Heat or light exposure can alter stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.